

Factors affecting the zone of inhibition in Optochin testing.

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Compound of Interest

Compound Name: Ethylhydrocupreine hydrochloride

Cat. No.: B1340536

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Technical Support Center: Optochin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Optochin susceptibility testing for the presumptive identification of *Streptococcus pneumoniae*.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Optochin test?

A1: The Optochin test differentiates *Streptococcus pneumoniae* from other alpha-hemolytic streptococci.[1][2][3] Optochin (**ethylhydrocupreine hydrochloride**), a quinine derivative, selectively inhibits the growth of *S. pneumoniae* at low concentrations.[3][4] When an Optochin-impregnated disk is placed on an inoculated blood agar plate, a zone of inhibition will form around the disk if the organism is susceptible, indicating a presumptive identification of *S. pneumoniae*. [2][5] This is because Optochin alters the cell membrane's surface tension, leading to the lysis of pneumococcal cells.[2]

Q2: What are the expected zone of inhibition diameters for a positive and negative result?

A2: For a 6 mm disk containing 5 µg of Optochin, a zone of inhibition of ≥14 mm is considered susceptible and presumptively identifies the organism as *S. pneumoniae*. [1][3][6] A zone of

inhibition <14 mm is considered resistant, and the organism is likely another alpha-hemolytic streptococcus.[1] Zones between 6 mm and 14 mm are considered equivocal, and further testing, such as the bile solubility test, is recommended.[2][6]

Q3: What are the appropriate quality control (QC) organisms for the Optochin test?

A3: Each new lot of Optochin disks should be tested with positive and negative control strains.
[3]

- Positive Control: *Streptococcus pneumoniae* ATCC 49619, which should produce a zone of inhibition of ≥ 14 mm.[1]
- Negative Control: *Streptococcus mitis* ATCC 49456, which should show no zone of inhibition.
[3]

Q4: Can Optochin-resistant strains of *Streptococcus pneumoniae* occur?

A4: Yes, although uncommon, Optochin-resistant strains of *S. pneumoniae* have been reported.[7] This resistance can be due to point mutations in the a- or c-subunits of the H⁺-ATPase. Therefore, if an alpha-hemolytic colony from a critical source (e.g., cerebrospinal fluid) is Optochin-resistant, further confirmatory tests like the bile solubility test or molecular methods are recommended for accurate identification.[7]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
No zone of inhibition with a known <i>S. pneumoniae</i> strain (False Negative)	1. Inactive Optochin Disks: Disks may have degraded due to improper storage (e.g., exposure to light, heat, or moisture).	- Store Optochin disks at -20°C to 8°C, protected from light. - Always check the expiration date before use. - Run quality control tests with known positive and negative strains for each new lot of disks.
2. High CO ₂ Incubation: Incubation in a high concentration of CO ₂ can lead to smaller or absent zones of inhibition.	- Incubate plates in a 5% CO ₂ atmosphere. While some strains require CO ₂ for growth, higher concentrations can negatively impact the test.	
3. Incorrect Agar Medium: The type of blood agar can significantly affect the zone size.	- Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results. Using other media like Columbia or Mueller-Hinton agar can result in a higher percentage of misidentified isolates. [8] [9]	
Zone of inhibition <14 mm with a suspected <i>S. pneumoniae</i> isolate (Equivocal Result)	1. Heavy Inoculum: A denser inoculum can result in a smaller zone of inhibition.	- Standardize the inoculum to a 0.5 McFarland turbidity standard. A pilot study showed a 1.0 mm decrease in zone size with a 2.0 McFarland inoculum compared to a 0.5 McFarland inoculum. [8]
2. Incubation Time: Zone sizes can vary with incubation time.	- Incubate for 18-24 hours. A study showed that reading plates at 12 hours of incubation yielded the highest number of results ≥14 mm. [4]	

3. Optochin-resistant <i>S. pneumoniae</i> : The isolate may be a rare Optochin-resistant strain.	- Perform a bile solubility test for confirmation. Bile-soluble alpha-hemolytic streptococci are presumptively identified as <i>S. pneumoniae</i> .	
Zone of inhibition with a non-pneumococcal streptococcus (False Positive)	1. Other Susceptible Alpha-hemolytic Streptococci: Some viridans group streptococci may show slight susceptibility to Optochin.	- A zone of inhibition ≥ 14 mm is highly specific for <i>S. pneumoniae</i> . For zones < 14 mm, perform a confirmatory bile solubility test.
2. Misinterpretation of Zone Edge: Difficulty in accurately measuring the zone of inhibition.	- Ensure proper lighting and use a calibrated ruler or calipers to measure the zone diameter.	

Data Presentation

Table 1: Effect of Inoculum Size on Zone of Inhibition

Inoculum Density (McFarland Standard)	Mean Decrease in Zone Diameter (mm)
2.0 vs 0.5	1.0

Data from a pilot study with nine *S. pneumoniae* isolates.[8]

Table 2: Influence of Agar Type on Optochin Susceptibility Results

Agar Type (with 5% Sheep Blood)	Percentage of <i>S. pneumoniae</i> Misidentified (< 14 mm zone)
Trypticase Soy Agar (TSA)	0%
Columbia Agar	15.3%
Mueller-Hinton Agar (MH)	22.2%

Based on a study with 72 *S. pneumoniae* isolates.[\[8\]](#)[\[9\]](#)

Table 3: Impact of Incubation Time on the Percentage of *S. pneumoniae* with Zone of Inhibition ≥ 14 mm

Incubation Time (hours)	Percentage of Diameters of Inhibition Zones (DOIzs) ≥ 14 mm
7	97.5%
12	98.2%
18	92.6%
24	85.9%

Data from a study with 99 *S. pneumoniae* strains.[\[4\]](#)

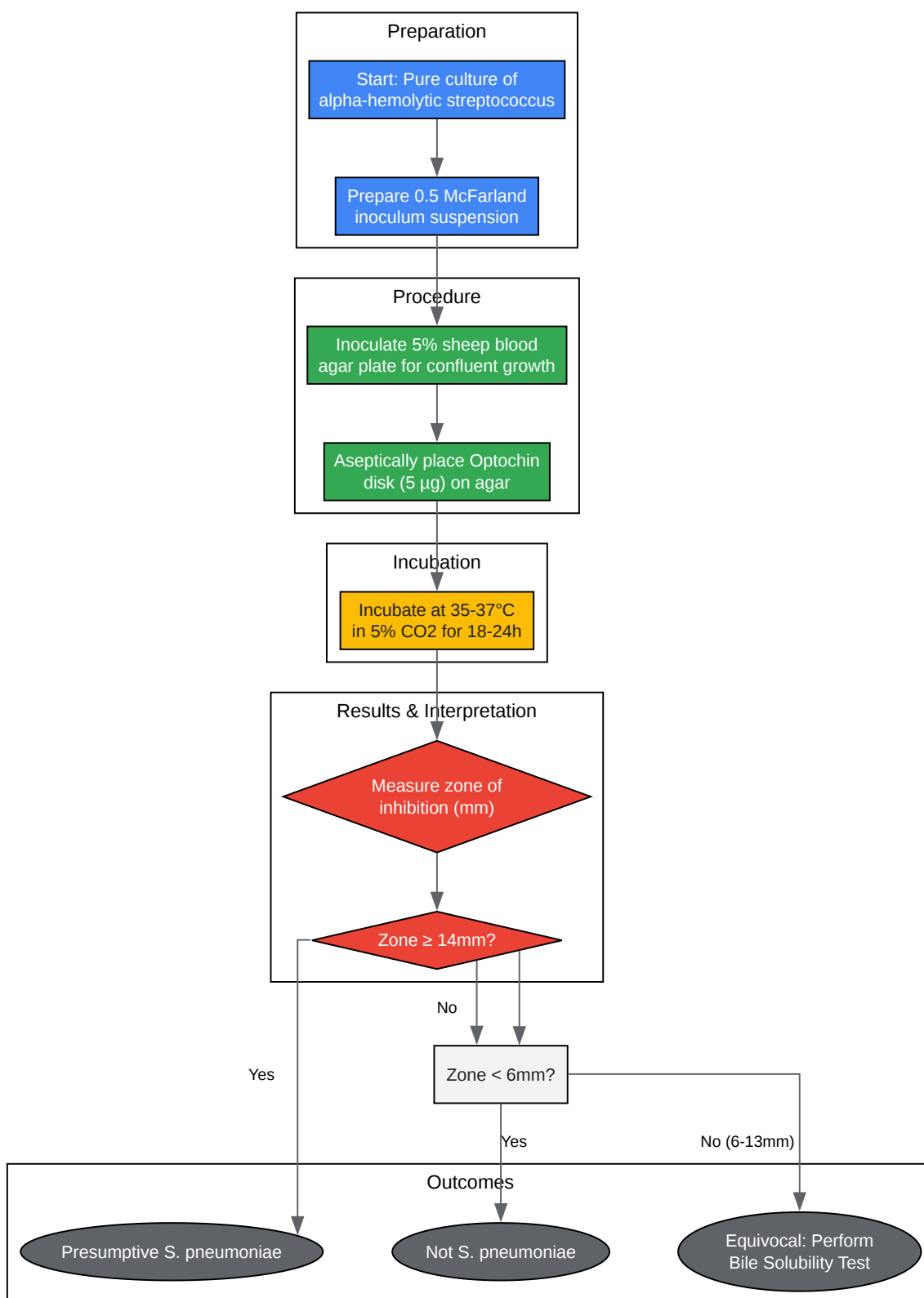
Experimental Protocols

Detailed Methodology for Optochin Susceptibility Testing

- Prepare Inoculum:
 - From a pure 18-24 hour culture of an alpha-hemolytic streptococcus grown on a blood agar plate, select 3-4 well-isolated colonies.
 - Prepare a bacterial suspension in sterile saline or nutrient broth to match the turbidity of a 0.5 McFarland standard.
- Inoculation:
 - Using a sterile cotton swab, inoculate a 5% sheep blood agar plate (TSA is recommended) to obtain a confluent lawn of growth. Streak the plate in three different directions to ensure even distribution.
- Disk Placement:

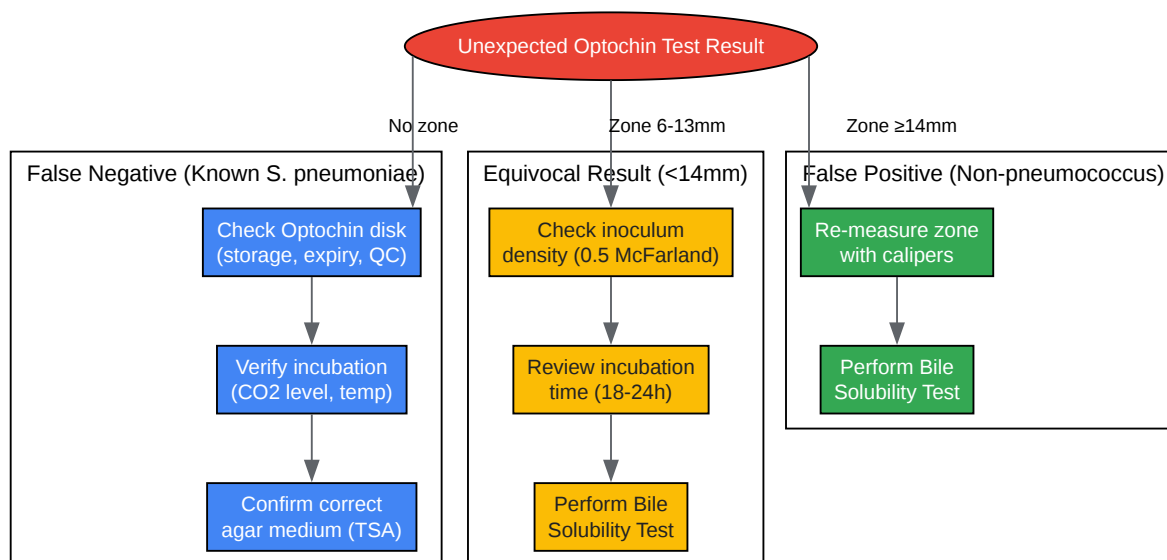
- Using sterile forceps, aseptically place a 5 µg Optochin disk onto the inoculated surface of the agar.
- Gently press the disk to ensure it adheres firmly to the agar.
- Incubation:
 - Incubate the plate at 35-37°C for 18-24 hours in a 5% CO₂-enriched atmosphere.[\[6\]](#)
- Interpretation of Results:
 - After incubation, observe the plate for a zone of inhibition around the Optochin disk.
 - Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. [\[6\]](#)
 - Susceptible: Zone of inhibition ≥ 14 mm.
 - Resistant: No zone of inhibition, or a zone of <14 mm.
 - Equivocal: Zone of inhibition between 6-13 mm; requires a confirmatory test.

Mandatory Visualizations



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Caption: Experimental workflow for Optochin susceptibility testing.



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